![molecular formula C16H20ClN3O3S B2555031 2-(Furan-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1177807-41-8](/img/structure/B2555031.png)
2-(Furan-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
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Overview
Description
Furan and pyridine derivatives are common structures in drug research due to their exceptional applications . They constitute a part of various drug molecules and have moderate to phenomenal activities against several natural targets . Amides, which are very common in nature and can be easily synthesized , have been exploited for their in vitro anti-microbial and in vivo anti-inflammatory activities .
Synthesis Analysis
The synthesis of similar compounds often involves the condensation reaction of the appropriate acyl chlorides and aromatic amides . The subsequent treatment with excess diphosphorus pentasulfide in anhydrous toluene under reflux affords the corresponding thioamide .Molecular Structure Analysis
The molecular structure of similar compounds is often elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . In these molecules, the dihedral angle between furan and pyridine rings can vary .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve electrophilic substitution reactions such as nitration, bromination, hydroxymethylation, formylation, and acylation . The substituent enters exclusively the 5-position of the furan ring .Physical And Chemical Properties Analysis
Furan and pyridine derivatives contribute positively to solubility, polarity, lipophilicity, and hydrogen bonding capacity properties of the compounds they are incorporated into .Scientific Research Applications
- The presence of a furan ring and carboxamido group in this compound suggests potential antitumor activity. Researchers have explored its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Further studies are needed to elucidate its mechanism of action and evaluate its efficacy against specific cancer types .
- The isopropyl and furan moieties may contribute to anti-inflammatory effects. Investigations have focused on its ability to modulate inflammatory pathways, such as NF-κB and COX-2. Understanding its interactions with immune cells and cytokines could lead to novel anti-inflammatory therapies .
- Given the compound’s heterocyclic structure, it may exhibit neuroprotective properties. Researchers have studied its impact on neuronal cell viability, oxidative stress, and neuroinflammation. These findings could be relevant for neurodegenerative diseases like Alzheimer’s and Parkinson’s .
- The carboxamido group suggests antibacterial potential. Investigations have explored its activity against Gram-positive and Gram-negative bacteria. Researchers aim to optimize its structure for enhanced efficacy and reduced toxicity .
- Furan carboxamides, similar to our compound, have been used as fungicides. Their activity against fungal pathogens (e.g., Fusarium, Alternaria) has been studied. Our compound’s unique structure may offer advantages in combating resistant strains .
- Researchers have considered incorporating this compound into drug delivery systems due to its functional groups. By modifying the carboxamido moiety, it could serve as a carrier for targeted drug delivery, improving bioavailability and minimizing side effects .
Anticancer Properties
Anti-Inflammatory Activity
Neuroprotective Potential
Antibacterial Applications
Antifungal Properties
Drug Delivery Systems
Mechanism of Action
Target of Action
The compound “2-(Furan-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride” contains a furan ring, which is a common structure in many bioactive compounds . Furan derivatives have been found to exhibit a wide range of biological and pharmacological characteristics .
Biochemical Pathways
Furan-containing compounds have been employed as medicines in a number of distinct disease areas .
Pharmacokinetics
The presence of diverse functional groups, including hydroxyl, carboxyl, and carboxamido moieties, could potentially influence its pharmacokinetic properties .
Result of Action
Furan-containing compounds have been found to have a variety of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(furan-2-carbonylamino)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S.ClH/c1-9(2)19-6-5-10-12(8-19)23-16(13(10)14(17)20)18-15(21)11-4-3-7-22-11;/h3-4,7,9H,5-6,8H2,1-2H3,(H2,17,20)(H,18,21);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWMFWLLMLNNDEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=CO3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Furan-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride |
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